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3-chloro-5-fluoro-1H-indole

Cat. No.: B13932958
M. Wt: 169.58 g/mol
InChI Key: NUUOVUTXURLDIE-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Scaffolds in Academic Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. fluorochem.co.uksci-hub.seijpsjournal.comnih.govrjptonline.orgirjmets.com This scaffold is present in a wide array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.govirjmets.com The unique electronic properties of the indole ring, particularly the reactivity of the C3 position, make it a versatile template for chemical modifications. rjptonline.org

In academic research, indole derivatives are extensively studied for a multitude of potential therapeutic applications. These include, but are not limited to, their investigation as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. rjptonline.org The structural rigidity and the ability of the indole nitrogen to act as a hydrogen bond donor contribute to its capacity to interact with various biological targets with high affinity. ijpsjournal.com The continuous exploration of novel synthetic methodologies for creating diverse indole libraries remains a significant focus in organic and medicinal chemistry. sci-hub.se

Importance of Halogenation in Chemical and Biological Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in chemical synthesis and drug design. nih.govscispace.com The incorporation of halogens like fluorine and chlorine can profoundly influence a compound's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov For instance, the introduction of a fluorine atom can enhance a molecule's bioavailability and metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Chlorine, on the other hand, can alter the electronic distribution of a molecule and participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding. nih.gov

In biological systems, naturally occurring halogenated compounds are known, often exhibiting potent biological activities. irjmets.com In medicinal chemistry, the strategic placement of halogens on a drug scaffold is a common strategy to optimize its pharmacokinetic and pharmacodynamic profile. ijpsjournal.comnih.gov The diverse effects of halogenation make it a critical consideration in the design of novel therapeutic agents. nih.gov

Specific Academic and Research Context for 3-chloro-5-fluoro-1H-indole

While extensive research exists for a wide range of halogenated indoles, specific academic and research findings for this compound are not widely documented in publicly available literature. Its primary role appears to be that of a specialized chemical building block or intermediate in the synthesis of more complex molecules for research purposes. fluorochem.co.uk The presence of both a chlorine atom at the electron-rich C3 position and a fluorine atom on the benzene ring at the C5 position suggests a deliberate design to modulate the electronic and steric properties of the indole scaffold for specific synthetic or biological applications.

The combination of these two different halogens at these specific positions could be intended to fine-tune the molecule's reactivity in subsequent chemical transformations or to explore its interaction with specific biological targets. For instance, the chloro group at C3 can act as a leaving group in certain reactions, allowing for further functionalization, while the fluoro group at C5 can enhance binding affinity or metabolic stability in a potential drug candidate. Research on closely related dihalogenated indoles has shown their potential as anticancer and antiviral agents, suggesting that this compound could be a valuable precursor in the development of novel therapeutic compounds. rjptonline.orgmdpi.com

Chemical Compound Data

Compound Name
This compound
(S)-3-(3-Chloro-5-fluoro-1H-indazol-1-yl)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide
This compound-2-carboxylic acid
5-chloro-7-fluoro-1H-indole
1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone
Tryptophan
Serotonin
3-chloro-1H-indole
5-fluoro-1H-indole

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1388055-86-4 fluorochem.co.uk
Molecular Formula C₈H₅ClFN fluorochem.co.uk
Molecular Weight 169.58 g/mol fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Canonical SMILES C1=CC2=C(C=C(C=C2)F)C(=C1)Cl fluorochem.co.uk
InChI Key NUUOVUTXURLDIE-UHFFFAOYSA-N fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClFN B13932958 3-chloro-5-fluoro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

IUPAC Name

3-chloro-5-fluoro-1H-indole

InChI

InChI=1S/C8H5ClFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H

InChI Key

NUUOVUTXURLDIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)Cl

Origin of Product

United States

Strategic Synthetic Methodologies and Novel Approaches for 3 Chloro 5 Fluoro 1h Indole

Precursor Synthesis and Functional Group Transformations

The synthesis of 3-chloro-5-fluoro-1H-indole often begins with appropriately substituted anilines or other aromatic precursors. A common starting material is 4-fluoroaniline (B128567), which can undergo various transformations to introduce the necessary functionalities for indole (B1671886) ring formation. diva-portal.org

One key precursor is 5-fluoroindole (B109304), which can be synthesized through several established methods. The Leimgruber-Batcho indole synthesis is a widely used industrial method that starts from 2-nitrotoluene (B74249) derivatives. diva-portal.org For instance, 6-chloro-5-fluoroindole (B46869) has been prepared on a multi-kilogram scale using a modified Leimgruber-Batcho synthesis starting from 3-chloro-4-fluoro-6-methylnitrobenzene. tsijournals.com This method involves the formation of an enamine, followed by reductive cyclization using reagents like iron in acetic acid. tsijournals.comresearchgate.net

Another important precursor is ethyl 5-fluoroindole-2-carboxylate, which can be prepared via the Fischer indole synthesis . diva-portal.org This classic method involves the reaction of a substituted phenylhydrazine (B124118) (e.g., 4-fluorophenylhydrazine) with a ketoester like ethyl pyruvate, followed by acid-catalyzed cyclization. diva-portal.org

Functional group transformations on the pre-formed indole ring are also crucial. For example, a Boc-protected 4-chloro-3-fluoroaniline (B146274) can be regioselectively iodinated at the C-2 position. Following deprotection, the resulting o-iodoaniline can be cyclized to give 5-chloro-4-fluoro-indole-2-carboxylic acid, which is then esterified to the corresponding methyl ester. acs.org This multi-step sequence avoids the use of hazardous reagents and prevents the formation of regioisomers. acs.org

Table 1: Examples of Precursor Synthesis Reactions

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-fluorophenylhydrazine, ethyl pyruvateAcid catalysisEthyl 5-fluoroindole-2-carboxylate- diva-portal.org
3-chloro-4-fluoro-6-methylnitrobenzene1. N,N-dimethylformamide di-isopropyl acetal, DMF, 100°C; 2. Fe, AcOH, Toluene, 100°C6-chloro-5-fluoroindole- tsijournals.com
4-Chloro-3-fluoroaniline1. Boc anhydride; 2. s-BuLi, TMEDA, THF, I2; 3. HCl; 4. Pyruvic acid, DABCO, DMF; 5. CDI, MeOHMethyl 5-chloro-4-fluoroindole-2-carboxylate56 (overall) acs.org

Direct Halogenation Strategies for Indole Ring System

Direct halogenation of the indole core is a common method for introducing halogen atoms at specific positions. The C-3 position of the indole ring is particularly susceptible to electrophilic substitution. diva-portal.org

For the synthesis of this compound, a direct chlorination of 5-fluoroindole is a primary approach. Reagents such as N-chlorosuccinimide (NCS) are frequently employed for this purpose. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). mdpi.comsmolecule.com For example, 2-(trifluoromethyl)-1H-indole has been successfully chlorinated at the 3-position using NCS in THF. mdpi.com

Enzymatic halogenation is also emerging as a viable method. Engineered halogenase enzymes have shown the ability to selectively halogenate indole compounds. nih.gov While much of the research has focused on chlorination and bromination, these methods offer potential for more controlled and environmentally benign syntheses. nih.gov For instance, 3-bromo-5-fluoroindole has been synthesized enzymatically and is noted as an important intermediate for pharmaceuticals. nih.gov

It is important to note that the reactivity of the indole ring can be influenced by substituents. An electron-withdrawing group at C-2, for instance, can affect the ease of electrophilic substitution at C-3. clockss.org

Table 2: Direct Halogenation of Indole Derivatives

SubstrateHalogenating AgentSolventProductYield (%)Reference
2-(Trifluoromethyl)-1H-indoleN-Chlorosuccinimide (NCS)THF3-chloro-2-(trifluoromethyl)-1H-indole- mdpi.com
Indole-5-carbonitrileEngineered Halogenase-Chlorinated indole-5-carbonitrile- nih.gov
2-(Trifluoromethyl)-1H-indoleN-Bromosuccinimide (NBS)THF3-bromo-2-(trifluoromethyl)-1H-indole- mdpi.com
2-(Trifluoromethyl)-1H-indoleI2, K2CO3MeCN3-iodo-2-(trifluoromethyl)-1H-indole- mdpi.com

Cyclization Reactions for Indole Ring Formation

Several classic named reactions are instrumental in constructing the indole ring itself, and these can be adapted to produce this compound by using appropriately substituted precursors.

The Fischer indole synthesis is one of the most versatile and widely used methods for indole synthesis. irjmets.com It involves the acid-catalyzed rearrangement of arylhydrazones. irjmets.comtandfonline.com To synthesize a 3-chloro-5-fluoroindole, one could envision starting with a (4-fluoro-phenyl)-hydrazine and a suitable α-chloro ketone or aldehyde. The reaction's utility has been demonstrated in the large-scale synthesis of various indole derivatives, including those with fluorine substituents. scispace.com

The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halogenated ketone with an excess of an aniline (B41778) derivative. researchgate.netwikipedia.orgnih.gov This reaction typically yields 2-arylindoles, but the regiochemistry can be unpredictable. researchgate.netnih.gov Milder methods, including the use of microwave irradiation, have been developed to improve yields and control. researchgate.netwikipedia.org For instance, reacting 4-fluoroaniline with an appropriate α-chloro-ketone could potentially lead to the desired indole framework, although this specific application for this compound is not explicitly detailed in the provided context. diva-portal.orgresearchgate.net

The Madelung synthesis , which involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures, is generally used for preparing 2-alkynylindoles. wikipedia.org A modified, one-pot Madelung synthesis has been developed for preparing 1,2-disubstituted-3-tosyl- and 3-cyanoindoles from N-(o-tolyl)benzamides without the use of transition metals. acs.org

The Nenitzescu indole synthesis forms 5-hydroxyindole (B134679) derivatives from benzoquinones and β-aminocrotonic esters. wikipedia.orgresearchgate.net While this method primarily yields 5-hydroxyindoles, variations and the choice of substituents can influence the final product. wikipedia.orgmdpi.com A solid-phase variation of this reaction has also been developed. wikipedia.orgresearchgate.net

Alternative and Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for indole synthesis. These "green" approaches often focus on using less hazardous reagents, milder reaction conditions, and alternative energy sources.

Water has been explored as a green solvent for some indole syntheses. For example, the synthesis of hemiaminals of indole has been achieved using a phase-transfer catalyst in water. openmedicinalchemistryjournal.com Copper-catalyzed reactions in water have also been reported for the synthesis of certain indole derivatives. openmedicinalchemistryjournal.com

Photocatalysis represents another modern approach. Ruthenium(II) photocatalysts have been used to synthesize 3-fluoroindole derivatives from difluoroiodomethyl-substituted amines under blue light irradiation. openmedicinalchemistryjournal.com Electrocatalytic methods have also been developed for the dehydrogenative cyclization of 2-vinylanilides to form 3-substituted indoles, avoiding the need for chemical oxidants. organic-chemistry.org

Solid-phase synthesis, as seen in a variation of the Nenitzescu reaction, can simplify purification and reduce solvent waste. wikipedia.org The use of microwave-assisted synthesis, particularly in the Bischler-Möhlau reaction, can reduce reaction times and improve yields. researchgate.net

A notable development is a palladium-catalyzed cyclization of N-aryl imines, which uses oxygen as the oxidant to form indoles through the oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org This atom-economic process allows for the rapid assembly of the indole ring from readily available starting materials. organic-chemistry.org

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of a synthetic route are critical for the practical production of a target compound like this compound. Several factors must be considered during process development.

Reaction conditions play a crucial role in yield optimization. In the Bischler-Möhlau synthesis, for example, modifications such as using microwave heating can dramatically influence the reaction's outcome and yield. nih.gov For direct halogenation, careful control of stoichiometry and temperature is necessary to prevent over-halogenation or the formation of side products.

Purification of intermediates and the final product is another key consideration for scalability. Syntheses that result in crystalline intermediates that can be purified by filtration rather than chromatography are highly desirable for large-scale work. acs.org For instance, in the synthesis of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid, the product precipitates from the reaction mixture and can be isolated by filtration, yielding a high-purity solid. acs.org

The development of continuous flow processes is also a modern approach to enhance scalability and safety. While not explicitly detailed for this compound in the provided context, continuous flow has been shown to be effective for other indole syntheses, offering rapid synthesis and high purity.

Advanced Reaction Chemistry and Mechanistic Investigations of 3 Chloro 5 Fluoro 1h Indole

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) ring is generally susceptible to electrophilic attack, primarily at the C3-position. However, in 3-chloro-5-fluoro-1H-indole, this position is already substituted. Electrophilic aromatic substitution (EAS) reactions on substituted indoles are influenced by the existing substituents. The fluorine atom at the C5-position is an electron-withdrawing group, which can influence the reactivity of the benzene (B151609) portion of the indole ring in EAS reactions such as nitration, halogenation, and sulfonation. ambeed.com For instance, indoles bearing electron-withdrawing groups like fluorine are well-tolerated in Friedel-Crafts type reactions, delivering functionalized products in excellent yields. beilstein-journals.org The presence of halogen substituents can direct incoming electrophiles to specific positions on the indole ring. smolecule.com

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the this compound ring can participate in nucleophilic substitution reactions. The chlorine atom at the C3-position is particularly susceptible to displacement by various nucleophiles. smolecule.com Research has demonstrated the high synthetic utility of 3-haloindoles in reactions with nucleophiles like 4-methylthiophenol and copper cyanide, affording the corresponding sulfides and nitriles in high yields. nih.gov The reactivity in nucleophilic aromatic substitution (SNAr) is influenced by the nature of the halogen; chloro-substituted compounds may exhibit slower reaction rates compared to their bromo or iodo counterparts due to the stronger C-Cl bond. fluorochem.co.uk The diketone functionality in related indole derivatives enhances their electrophilic character, promoting rapid reaction kinetics in nucleophilic addition and substitution reactions. scbt.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and this compound is a viable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the coupling of the haloindole with boronic acids. While 3-chloroindoles can be challenging substrates, successful couplings have been reported using specific catalyst systems. For instance, the use of palladium acetate (B1210297) (Pd(OAc)₂) with ligands like SPhos or XPhos has proven effective for the Suzuki-Miyaura coupling of 3-chloroindazoles, which are structurally related to indoles. nih.gov These conditions have been shown to be effective for chloroindoles as well, sometimes requiring lower catalyst loading and milder conditions to achieve excellent yields. nih.gov The reaction allows for the introduction of various aryl and heteroaryl groups at the C3-position.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of 3-haloindoles with terminal alkynes. Palladium-catalyzed coupling of 3-halo-2-(trifluoromethyl)-1H-indoles with phenylacetylene (B144264) has been shown to produce the corresponding acetylenic derivatives in high yields. nih.gov This method provides a direct route to 3-alkynylindoles, which are valuable synthetic intermediates.

Heck Reaction: The Heck reaction involves the coupling of the haloindole with an alkene. Intramolecular Heck reactions have been utilized to synthesize complex indole-containing ring systems. For example, an intramolecular Heck cyclization was a key step in the synthesis of a 5-chloro-4-fluoro-1H-indole-carboxylate derivative. rsc.org More recently, enantioselective reductive Heck reactions of acrylamides have been developed to synthesize chiral oxindoles, demonstrating the versatility of this reaction with haloindole derivatives. rsc.org

Coupling ReactionCatalyst System (Example)Coupling Partner (Example)Product TypeYield Range
Suzuki-MiyauraPd(OAc)₂ / SPhosArylboronic acid3-ArylindoleGood to Excellent nih.gov
SonogashiraPalladium catalystPhenylacetylene3-Alkynylindole72-98% nih.gov
Heck (Intramolecular)Pd(OAc)₂ / DABCOPendant alkeneCyclized indole derivative95% rsc.org

Organometallic Chemistry Involving this compound

The synthesis of organometallic complexes involving this compound can be envisioned through several routes. The nitrogen atom of the indole ring can coordinate to a metal center. Additionally, the carbon-halogen bonds provide handles for the formation of organometallic reagents, such as Grignard or organolithium species, although the presence of the acidic N-H proton requires protection or specific reaction conditions. The use of organometallic reagents is fundamental in many of the cross-coupling reactions mentioned previously, where an organopalladium intermediate is formed in the catalytic cycle. The synthesis of a ruthenium complex with a related 5-fluoro-3-(1H-indol-3-ylmethyl)indole ligand highlights the potential for these compounds in constructing metal-organic frameworks. nih.gov

Oxidation and Reduction Reactions

The indole nucleus can undergo both oxidation and reduction, although the reaction outcomes are highly dependent on the reagents and conditions employed.

Oxidation: The indole ring is susceptible to oxidation, which can lead to various products. For instance, oxidation can occur at the C2 and C3 positions to form oxindoles or isatins (indole-2,3-diones). vulcanchem.com The oxidation of a related 5-chloro-7-fluoro-2,3-dihydro-1H-indole was achieved using Jones reagent (CrO₃/H₂SO₄) to form the corresponding 2,3-dione. vulcanchem.com Iron-catalyzed oxidative cross-coupling reactions have also been developed to couple indoles with other heterocycles. nih.gov

Reduction: The reduction of the indole ring is less common but can be achieved under specific conditions, often leading to indoline (B122111) derivatives. The Wolff-Kishner reduction has been used to reduce a keto group on a tetrahydrocarbazole derived from an indole precursor. rsc.org More commonly, functional groups attached to the indole ring can be selectively reduced. For example, a ketone group at the C3 position of a 5-chloroindole-2-carboxylate was reduced using triethylsilane. acs.org

Rearrangement Reactions and Fragmentations

Rearrangement reactions involving the indole skeleton can be induced under thermal or catalytic conditions. The nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines generated from N-arylhydroxylamines and alkynes is a known method for indole synthesis, which could potentially be applied to precursors of this compound. nih.gov Fragmentation patterns in mass spectrometry provide insights into the stability of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) is used to validate the molecular weight and fragmentation patterns of indole derivatives. The fragmentation of a 6-fluoro-1H-indole derivative linked to another ring system has been noted in structural studies. researchgate.net

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide a deeper understanding of the reaction mechanisms involving this compound. For instance, kinetic studies of Suzuki-Miyaura cross-coupling reactions have shown that the choice of catalyst and the position of the halide can influence the reaction rate. nih.gov It has been observed that product inhibition can play a role, where the steric demand of the product can slow down the catalytic cycle. nih.gov

Computational chemistry can be used to model reaction pathways and predict the relative stability of intermediates and transition states. Such studies can explain discrepancies between experimental data and theoretical models. For example, comparing the reaction rates of 5-fluoro versus 5-chloro derivatives in nucleophilic aromatic substitution reveals that the stronger C-Cl bond in the chloro-substituted compounds leads to slower reaction rates. Thermodynamic data, such as bond dissociation energies, can help rationalize the observed reactivity in various chemical transformations.

Investigation of Reaction Intermediates

The direct experimental investigation and characterization of reaction intermediates for this compound are not extensively documented in dedicated studies. However, based on the well-established principles of indole chemistry and mechanistic studies of related substituted indoles, it is possible to postulate the nature of transient species involved in its transformations. nih.govcardiff.ac.ukrsc.org The investigation of these intermediates often relies on a combination of computational modeling, spectroscopic analysis, and trapping experiments performed on analogous systems. nih.govcardiff.ac.uknih.gov Key reactive intermediates expected in the chemistry of this compound include cationic species from electrophilic attack, radical intermediates, and organometallic complexes.

The reactivity of the indole nucleus is significantly influenced by its π-excessive nature, which makes it highly susceptible to electrophilic attack, particularly at the C3 position. wikipedia.orgbhu.ac.in However, since the C3 position in the title compound is substituted with a chlorine atom, electrophilic attack is expected to occur at the C2 position. quimicaorganica.orgrsc.org The formation of a cationic Wheland intermediate (or arenium ion) is a cornerstone of this reactivity. rsc.orgic.ac.uk Computational studies on indole itself show that protonation at C3 to form the 3H-indolium cation is the most thermodynamically stable, and this intermediate is crucial in understanding electrophilic substitution patterns. bhu.ac.inic.ac.uk

For a 3-substituted indole, electrophilic attack at C2 would proceed through an intermediate that disrupts the aromaticity of the benzene ring, making it less favorable than initial attack at C3. rsc.org However, with C3 blocked, the reaction proceeds via the less stable C2-substituted intermediate. The electron-withdrawing nature of the fluorine at C5 and chlorine at C3 would destabilize such a cationic intermediate compared to an unsubstituted indole.

Position of Electrophilic AttackRelative Free Energy (kcal/mol)Stability of IntermediateNotes
C3 (on 1H-Indole) 0.0Most StablePositive charge is stabilized by the nitrogen atom without disrupting the benzene ring's aromaticity. bhu.ac.inic.ac.uk
C2 (on 1H-Indole) +10.0Less StableFormation involves loss of global aromaticity. ic.ac.uk
N1 (on 1H-Indole) +4.1Intermediate StabilityLess favorable than C3 protonation. ic.ac.uk
C2 (on this compound) Hypothesized to be highDestabilizedThe C3-chloro and C5-fluoro groups are electron-withdrawing, which would increase the energy of the cationic intermediate.

Table 1: Calculated Relative Free Energies of Wheland Intermediates for Electrophilic Attack on the Indole Ring. Data for 1H-Indole is based on computational studies with HCl. ic.ac.uk The values for this compound are hypothesized based on electronic effects.

Radical intermediates offer another pathway for the functionalization of indoles. These species can be generated photochemically or through the use of radical initiators. beilstein-journals.orgrsc.org For instance, photochemical methods can generate reactive alkyl radicals that subsequently react with the indole nucleus. beilstein-journals.org Mechanistic proposals suggest that a radical species can add to the C2 position of the indole ring. researchgate.net In the case of this compound, a radical addition would likely proceed at the C2 position, forming a new C-C bond and a stabilized radical intermediate on the indole framework. The reaction is then propagated through subsequent steps like hydrogen atom abstraction or oxidation. researchgate.net

Organometallic intermediates are central to many powerful synthetic methods applied to indoles, including cross-coupling reactions. irjmets.comacs.org Catalysts based on palladium, copper, rhodium, and iridium are commonly used to facilitate C-H activation, cyclizations, and cross-coupling reactions. irjmets.comorganic-chemistry.org The general catalytic cycle for these transformations involves the formation of organometallic intermediates through steps like oxidative addition, transmetalation, and reductive elimination. acs.orguwindsor.ca For this compound, a plausible reaction would be a Suzuki-Miyaura coupling where the C3-Cl bond is activated by a palladium(0) catalyst. This would involve the oxidative addition of the Pd(0) catalyst into the C-Cl bond to form an indolyl-palladium(II) intermediate. This intermediate would then undergo transmetalation with a boronic acid derivative, followed by reductive elimination to yield the C3-arylated product and regenerate the Pd(0) catalyst. Trapping experiments and spectroscopic studies on similar systems have been used to identify and characterize these transient organometallic species. organic-chemistry.orgacs.org

Reaction TypeMetal CatalystPlausible Intermediate TypeMechanistic Steps
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄)Indolyl-Palladium(II) ComplexOxidative Addition, Transmetalation, Reductive Elimination uwindsor.caclockss.org
Buchwald-Hartwig Amination Palladium (e.g., Pd₂(dba)₃)Indolyl-Palladium(II) Amido ComplexOxidative Addition, Ligand Exchange, Reductive Elimination organic-chemistry.org
Ullmann Condensation Copper (e.g., CuI)Indolyl-Copper(I/III) SpeciesCoordination, Oxidative Addition, Reductive Elimination irjmets.com
C-H Functionalization Rhodium / IridiumCyclometalated Rh(III) or Ir(III) ComplexC-H Activation, Migratory Insertion, Reductive Elimination irjmets.comchinesechemsoc.org

Table 2: Common Transition Metal-Catalyzed Reactions and Associated Intermediates Relevant to Indole Chemistry.

The study of such intermediates is crucial for optimizing reaction conditions and developing novel synthetic methodologies. While direct evidence for this compound is pending, the extensive research on the broader indole family provides a robust framework for predicting its chemical behavior. nih.govrsc.org

Theoretical and Computational Studies of 3 Chloro 5 Fluoro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of 3-chloro-5-fluoro-1H-indole, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311G+(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties.

Molecular Orbital Analysis (HOMO-LUMO interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

In studies of related indole (B1671886) derivatives, the HOMO is often localized on the indole ring, indicating this region is prone to electrophilic attack. The LUMO is also frequently located on the same ring system, suggesting it can accept electrons. The presence of electron-withdrawing substituents like fluorine and chlorine can lower both the HOMO and LUMO energy levels. For instance, in a study of 5-substituted isatins, it was observed that 5-fluoro and 5-chloro substitutions decreased the HOMO-LUMO energy gap compared to the unsubstituted molecule, indicating increased reactivity.

Table 1: Frontier Molecular Orbital Energies and Related Parameters

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOA smaller gap implies higher chemical reactivity and lower kinetic stability.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For molecules with rotatable bonds, multiple conformers can exist, each with a different energy level. Computational methods like molecular mechanics and ab initio calculations can be used to explore the conformational space and identify low-energy conformers.

For example, a study on a thiosemicarbazone derivative containing a 5-fluoro-indole moiety used molecular mechanics (MMFF94s force field) and ab initio (RHF/3-21G) calculations to generate and minimize the energy of various conformers. The results indicated that the most stable conformer in the gas phase might differ from the conformation adopted in the crystalline state, as determined by X-ray crystallography. Such studies are crucial for applications like drug design, where the molecule's conformation determines its binding affinity to a biological target.

Prediction of Reactivity Sites and Reaction Pathways

Theoretical calculations can predict the most likely sites for chemical reactions on a molecule. Molecular Electrostatic Potential (MEP) maps are often used for this purpose, where regions of negative potential indicate sites susceptible to electrophilic attack, and regions of positive potential are prone to nucleophilic attack.

For indole derivatives, the C3 position is generally the most reactive site for electrophilic substitution. However, the presence of substituents can modulate this reactivity. The electron-withdrawing nature of chlorine and fluorine atoms in this compound is expected to influence the electron density distribution across the indole ring. Computational studies on similar compounds have shown that halogen substituents can enhance the electrophilic character of the molecule.

Intermolecular Interaction Studies

Intermolecular interactions, such as hydrogen bonding and halogen bonding, play a crucial role in determining the solid-state structure and properties of molecular crystals.

Hydrogen Bonding: In indole derivatives, the N-H group of the pyrrole (B145914) ring is a potential hydrogen bond donor. In the crystal structure of related compounds, N-H···O and O-H···O hydrogen bonds are commonly observed, leading to the formation of dimers or extended networks.

Halogen Bonding: Halogen atoms can act

Mechanistic Exploration of Biological Interactions and Molecular Targets of 3 Chloro 5 Fluoro 1h Indole

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking simulations are a cornerstone in predicting the binding modes and affinities of small molecules like 3-chloro-5-fluoro-1H-indole derivatives with biological targets. These computational studies provide insights into the non-covalent interactions that govern the stability of the ligand-protein complex.

For instance, derivatives of this compound have been docked into the active sites of various enzymes and receptors. Docking simulations using software such as AutoDock Vina or the Schrödinger Suite can predict how these compounds interact with specific amino acid residues within a binding pocket. The indole (B1671886) core, along with the chloro and fluoro substituents, plays a crucial role in defining the binding orientation and affinity. smolecule.com The unique electronic properties conferred by the halogen atoms can influence interactions such as hydrogen bonding, halogen bonding, and hydrophobic contacts. researchgate.netdergipark.org.tr

Studies on related chloroindole analogues have demonstrated that the position of the chlorine atom on the indole ring significantly impacts binding affinity for receptors like the human cannabinoid receptor 1 (hCB1). mdpi.com Specifically, 5-chloro substitution has been shown to be detrimental to binding affinity compared to substitutions at other positions. mdpi.com This is attributed to the electron-withdrawing effects of the chloro group, which can alter the binding properties at the receptor site. mdpi.com

Table 1: Predicted Binding Affinities of Indole Derivatives with a Viral Protease

DerivativeBinding Energy (kcal/mol)Inhibition Constant (µM)
Derivative 6 -8.121.11

This table showcases the results of a molecular docking study on derivatives of 5-fluoro-1H-indole-3-carbohydrazide with the main protease of SARS-CoV-2, highlighting the potential of these scaffolds in antiviral drug design. researchgate.net

Enzyme Inhibition Mechanisms and Kinetic Analysis

Derivatives of this compound have been investigated as inhibitors of various enzymes. The indole scaffold is a common pharmacophore in the design of enzyme inhibitors, and the addition of halogen atoms can enhance potency and selectivity. researchgate.net

Kinetic analysis of enzyme inhibition provides valuable information on the mechanism of action, whether it be competitive, non-competitive, or uncompetitive. For example, indole derivatives have been identified as inhibitors of enzymes like phosphodiesterases (PDEs) and protein kinases. nih.gov The inhibition of PDEs, which are crucial in regulating cyclic guanosine (B1672433) monophosphate (cGMP) signaling, suggests potential applications in conditions where this pathway is dysregulated.

In the context of cancer research, derivatives have been shown to inhibit kinases such as AKT, a key player in cell survival and proliferation pathways. nih.govaacrjournals.org The mechanism often involves binding to allosteric sites, which are distinct from the ATP-binding pocket, leading to a conformational change that inactivates the enzyme. nih.gov

Receptor Agonism/Antagonism at a Molecular Level

The interaction of this compound derivatives with various receptors has been a significant area of research, particularly for G-protein coupled receptors (GPCRs). These compounds can act as either agonists, activating the receptor, or antagonists, blocking its activity.

Binding studies with isolated receptors are crucial for determining the affinity (often expressed as Ki or IC50 values) and the nature of the interaction. For example, derivatives of 5-fluoro-1H-indole have shown high affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2C subtype. chemicalbook.com The fluorine atom at the 5-position can contribute to improved metabolic stability and binding affinity.

Conversely, some 5-chloro-indole derivatives have been identified as negative allosteric modulators of the cannabinoid 1 (CB1) receptor. nih.govacs.org These molecules bind to a site distinct from the orthosteric ligand binding site and can decrease the binding or efficacy of endogenous agonists. nih.govacs.org The position and nature of the halogen substituent on the indole ring are critical determinants of whether a compound will act as an agonist, antagonist, or allosteric modulator. mdpi.comnih.gov

Table 2: Receptor Binding Affinities of a 5-Fluoro-1H-indole Derivative

Receptor SubtypepKi
Human 5-HT2C 9
Human 5-HT2A 7.5
Human 5-HT1A 5.4
Human 5-HT6 5.2
Human 5-HT7 5.6

This table presents the binding affinities (pKi values) of a selective 5-HT2 receptor agonist, (AS)-6-chloro-5-fluoro-alpha-methyl-1H-indole-1-ethanamine, for various human serotonin receptor subtypes, demonstrating its high selectivity for the 5-HT2C receptor. chemicalbook.com

Interactions with Nucleic Acids and DNA/RNA Binding Modes

The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antimicrobial agents. While direct evidence for the interaction of this compound itself with DNA or RNA is limited, the indole scaffold is known to be capable of such interactions. smolecule.com

Derivatives of indole can bind to DNA through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The planarity of the indole ring system is conducive to intercalation, while substituents can influence the preferred binding mode and affinity. The presence of halogen atoms can lead to specific interactions, such as halogen bonding with electronegative atoms in the DNA grooves. acs.org

For instance, studies on related compounds suggest that they can form electrostatic bonds with residues in nucleic acid structures. researchgate.net However, some studies on 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones found no activity against DNA or RNA viruses at the tested concentrations, indicating that not all indole derivatives will have significant interactions with nucleic acids. researchgate.net

Cellular Pathway Modulation in In Vitro Systems

In vitro studies using cell cultures are essential for understanding how this compound derivatives modulate cellular signaling pathways. These compounds have been shown to affect pathways related to cell proliferation, apoptosis (programmed cell death), and inflammation.

For example, derivatives of (3-chloroacetyl)-indole have been shown to inhibit the AKT signaling pathway, which is a critical regulator of cell survival and is often dysregulated in cancer. nih.govaacrjournals.org Inhibition of AKT leads to downstream effects on proteins like mTOR and GSK3β, ultimately inducing apoptosis in cancer cells. nih.govaacrjournals.org

Furthermore, indole derivatives can modulate inflammatory pathways. The ability of these compounds to inhibit enzymes like phosphodiesterases suggests a role in modulating signaling cascades that are dependent on cyclic nucleotides.

Structure-Based Drug Design Principles (Academic Focus)

The principles of structure-based drug design are heavily utilized in the academic exploration of this compound derivatives. This approach relies on the three-dimensional structure of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy, to design and optimize ligands with high affinity and selectivity. researchgate.net

The indole ring serves as a versatile scaffold, and the chloro and fluoro substituents at the 3- and 5-positions, respectively, provide key anchor points for interaction with the target protein. Structure-activity relationship (SAR) studies are conducted to understand how modifications to this core structure affect biological activity. For example, replacing the chloro group with other substituents can significantly alter the binding affinity and functional activity of the molecule. acs.org

The academic focus is often on understanding the fundamental principles of molecular recognition, such as the role of halogen bonding, hydrophobic interactions, and hydrogen bonding in ligand-protein interactions. researchgate.netscbt.com

Mechanistic Basis of Antimicrobial or Antiviral Activity (Pre-Clinical, in vitro focus)

Pre-clinical, in vitro studies have explored the potential of this compound derivatives as antimicrobial and antiviral agents. The indole moiety is present in many natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial and antiviral effects. researchgate.netrsc.org

The mechanism of antimicrobial activity can involve various targets, including enzymes essential for bacterial survival or the disruption of the cell membrane. For example, some indole derivatives have shown activity against strains like Staphylococcus aureus and Candida albicans. researchgate.net

In the context of antiviral research, indole derivatives have been investigated for their ability to inhibit viral replication. actanaturae.runih.gov For instance, molecular docking studies have suggested that derivatives of 5-fluoro-1H-indole could act as inhibitors of the main protease of SARS-CoV-2. researchgate.net However, it is important to note that not all derivatives show broad-spectrum antiviral activity. For example, a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones were found to be inactive against a panel of DNA and RNA viruses in cell culture assays. researchgate.net

Table 3: Anticancer Activity of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone Derivatives

CompoundCell LineIC50 (µM)
6l (R1=3-chloro) A549 (Lung Carcinoma)20.6
7l (R1=3-chloro) A549 (Lung Carcinoma)58.8
Cisplatin (Standard) A549 (Lung Carcinoma)-

This table shows the in vitro anticancer activity of two 3-chloro substituted 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivatives against the A549 human lung carcinoma cell line, highlighting the importance of the chlorine atom at the 3-position of the phenyl ring for activity. dergipark.org.tr

Applications in Advanced Materials Science and Chemical Innovation

Role in Organic Electronics and Optoelectronic Devices

The indole (B1671886) nucleus is a key component in many organic molecules designed for electronic and optoelectronic applications. The incorporation of halogen atoms, such as in 3-chloro-5-fluoro-1H-indole, can modulate the electronic properties of these materials, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs).

Derivatives of fluorinated indoles have shown promise as materials for organic electronics. For instance, polymers derived from 5-fluoroindole (B109304) exhibit conductivity and blue light emission, suggesting their potential in OLEDs. researchgate.net The electronic properties of such materials are governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The introduction of electron-withdrawing groups like chlorine and fluorine is a common strategy to lower these energy levels, which can improve charge injection and transport properties, as well as the stability of the material in electronic devices.

In a study on a redshifted hydrophobic squaraine dye derived from a 5-fluoro-3,3-dimethyl-1H-indolium precursor, the introduction of halogen substituents was highlighted as a significant factor in creating fluorophores for the near-infrared optical region. mdpi.com The photophysical properties of this dye were extensively studied, revealing a dipole moment of 15.34 debye and the formation of J-aggregates in water-methanol mixtures. mdpi.com Theoretical calculations of the HOMO/LUMO energy levels provided insights into the electron delocalization of the dye. mdpi.com While this study does not directly involve this compound, it demonstrates the importance of halogenated indoles in tuning the optical and electronic properties of materials for optoelectronics.

Table 1: Photophysical Properties of a Squaraine Dye Derived from a Fluorinated Indole Precursor mdpi.com

PropertyValue
Absorbance Maximum (Methanol)670 nm
Dipole Moment15.34 D
Polarizability79.59 ų
logD (pH 7.4)7.31

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The this compound molecule is an excellent candidate for supramolecular chemistry due to the presence of N-H and C-H protons capable of hydrogen bonding, and the chlorine and fluorine atoms which can participate in halogen bonding.

A study on 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole demonstrated its potential as a ligand for the construction of metal-organic frameworks (MOFs). nih.gov The compound was synthesized and its crystal structure revealed weak F⋯H interactions, which play a role in the self-assembly of the molecules in the solid state. nih.gov This highlights the potential of fluorinated indoles in the design of coordination polymers with diverse structures. nih.gov

The ability of the chlorine and fluorine atoms in this compound to form halogen bonds is another key aspect of its application in supramolecular chemistry. Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. The strength of this interaction can be tuned by varying the halogen atom and its electronic environment. In the context of crystal engineering, these interactions can be used to control the self-assembly of molecules into well-defined architectures. The crystal structure of iodo-substituted nitroxides, for example, shows the formation of 1D-chains through halogen bonds between the nitroxide oxygen atoms and the halogen sites. researchgate.net

Use in Ligand Design for Catalysis

The indole scaffold is a common feature in ligands used for transition metal catalysis. The nitrogen atom in the indole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.

Ruthenium(II) hydride complexes containing pyrazolyl-(2-indolyl)-pyridine ligands have been shown to effectively catalyze the dehydrogenation of alcohols and N-heterocycles. The synthesis of these ligands involves the C-N cross-coupling of indole or substituted indoles with a pyrazolyl pyridine (B92270) compound. This demonstrates the utility of the indole moiety in constructing complex ligands for catalysis. While this research did not specifically use this compound, the principles of ligand design are applicable. The electron-withdrawing nature of the chloro and fluoro substituents in this compound would be expected to influence the electron density at the nitrogen atom and, consequently, the properties of a metal complex incorporating this ligand.

Furthermore, manganese(II) complexes with bidentate ligands derived from 5-fluoro- and 5-bromo-isatin have been synthesized and shown to possess enhanced DNA-cleavage activity compared to the free ligands, with thiosemicarbazone complexes exhibiting better activity than semicarbazone derivatives. mdpi.compreprints.org This again underscores the role of halogenated indole derivatives in the development of functional metal complexes.

Integration into Polymer and Nanomaterial Systems

The incorporation of indole derivatives into polymers and nanomaterials can impart new functionalities and enhance existing properties. The this compound unit can be integrated into larger molecular structures to create materials with tailored characteristics.

For instance, the synthesis of highly functionalized bis-indole derivatives has been achieved through a three-component, one-pot reaction. acs.org This method allows for the creation of complex molecules containing indole units that could be used as monomers for polymerization or as building blocks for functional materials. The use of 6-fluoroindole (B127801) and 6-chloroindole (B17816) as substrates in this reaction yielded the desired products in moderate to excellent yields, indicating the feasibility of incorporating halogenated indoles into such systems. acs.org

In the realm of nanotechnology, a study reported the functionalization of silica-modified magnetic nanoparticles with a dendrimer and the subsequent attachment of a trypsin enzyme. nih.gov This nanocomposite biocatalyst was used to promote the condensation of several indole derivatives to produce desired products in excellent yields. nih.gov While not directly involving this compound, this work illustrates a strategy for integrating indole moieties into nanomaterials to create functional catalytic systems. The potential for incorporating this compound into similar nanostructures opens up possibilities for developing novel catalysts and sensors.

Exploration as a Scaffold for Fluorescent Probes or Sensors

The indole ring is a well-known fluorophore, and its derivatives are widely explored as scaffolds for fluorescent probes and chemosensors. The photophysical properties of indole can be tuned by introducing substituents, and the presence of halogens in this compound can significantly influence its fluorescence characteristics and its ability to act as a sensor.

A study on an indole-based chemosensor, (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide, demonstrated its ability to selectively detect fluoride (B91410) ions with a "turn-on" fluorescence response. spectroscopyonline.com The sensor showed a significant color change from colorless to yellow and a high fluorescence enhancement in the presence of fluoride ions, with a detection limit of 3.2 nM. spectroscopyonline.com This highlights the potential of indole derivatives in designing highly sensitive and selective chemosensors.

Another area of interest is the development of indole-based probes for detecting metal ions. Indole-based compounds have emerged as effective molecular probes for metal ion sensing due to their ability to coordinate with metal centers through the electron-rich nitrogen in the pyrrole (B145914) ring. researchgate.net These probes can exhibit noticeable fluorescence and/or colorimetric changes upon binding with specific metal ions, making them suitable for real-time and selective sensing applications. researchgate.net The this compound scaffold, with its potential coordination sites and tunable electronic properties, is a promising candidate for the development of new fluorescent probes for various analytes.

Table 2: Performance of an Indole-Based Fluorescent Sensor for Fluoride Ions spectroscopyonline.com

ParameterValue
AnalyteF⁻
Response TypeTurn-on fluorescence
Detection Limit3.2 nM
Linear Range0 to 11.85 µM
Binding Constant3.6 × 10⁴ M⁻²
Color ChangeColorless to Yellow

Potential in Agrochemical Research (Mechanistic Aspects)

Halogenated indole derivatives have shown significant potential in agrochemical research, particularly as herbicides and insecticides. The presence of chlorine and fluorine atoms in this compound can enhance its biological activity and influence its mechanism of action.

A study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds reported their use as potential lead structures for the discovery of new synthetic auxin herbicides. mdpi.com Several of these compounds exhibited potent root growth inhibition of Brassica napus and post-emergence herbicidal activity against broadleaf weeds like Amaranthus retroflexus. mdpi.com This research demonstrates the utility of the chloro-fluoro-picolinic acid scaffold, which can be derived from precursors related to this compound, in developing new herbicides.

In the area of insecticides, halogenated indoles have also shown promise. A study on the nematicidal and insecticidal activities of halogenated indoles identified 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine and 5-iodoindole (B102021) as bioactive hits against various pests. researchgate.net The mechanism of action for some of these compounds is thought to involve the activation of glutamate-gated chloride channels (GluCl) in the parasites. researchgate.net Another study on marine-derived geodin (B1663089) derivatives showed that the introduction of a fluorine atom was useful for increasing insecticidal activity. nih.gov These findings suggest that this compound and its derivatives could be explored for the development of new agrochemicals with specific modes of action. Halogenated indole-3-acetic acids have also been found to have high-efficiency herbicidal activity with a wide spectrum. google.com

Table 3: Herbicidal Activity of a 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivative (Compound S070) mdpi.com

Weed SpeciesTest TypeConcentrationInhibition (%)
Brassica napusRoot Growth250 µM>80
Amaranthus retroflexusPost-emergence-Good

Structure Activity Relationship Sar Studies and Analogue Synthesis for Mechanistic Insights

Systematic Derivatization Strategies of 3-chloro-5-fluoro-1H-indole

The this compound core offers several positions for chemical modification, allowing for a systematic exploration of its chemical space. Derivatization strategies typically target the indole (B1671886) nitrogen (N1), the C2 position, and the benzenoid ring.

N1 Position: The indole nitrogen is a common site for derivatization. Base-catalyzed reactions, for instance using sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF), can deprotonate the N-H group, forming an indolide anion. This nucleophile can then react with various electrophiles. Alkylation with methyl iodide or benzyl (B1604629) bromide, or sulfonylation with tosyl chloride, can install methyl, benzyl, or tosyl groups, respectively, at the N1 position. mdpi.com These modifications can alter the compound's steric profile and electronic properties by removing the hydrogen bond donor capability of the N-H group.

C2 Position: The C2 position is amenable to functionalization, particularly through the synthesis of indole-2-carboxamides. nih.govarkat-usa.orgresearchgate.net This typically involves starting with an indole-2-carboxylic acid derivative, which can then be coupled with a variety of amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriole (HOBt). nih.gov This strategy allows for the introduction of a wide array of substituents via the amine component, enabling extensive SAR studies. nih.gov

C3 Position: While the starting scaffold is already substituted with chlorine at the C3 position, this halogen can be displaced in certain reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Sonogashira coupling with terminal alkynes, are powerful methods for creating new carbon-carbon bonds at this position, replacing the chloro group with aryl or alkynyl moieties. mdpi.com

Benzene (B151609) Ring (C4, C6, C7): The remaining positions on the benzene ring can be functionalized, although this may require harsher conditions or multi-step sequences. Electrophilic aromatic substitution reactions could potentially introduce additional substituents, though the existing electron-withdrawing halogens deactivate the ring, making such reactions challenging. libretexts.orglibretexts.org

A summary of potential derivatization strategies is presented below.

PositionReaction TypeReagents/ConditionsPotential New Substituents
N1 Alkylation / SulfonylationNaH, then R-X (e.g., MeI, BnBr, TsCl)Alkyl, Benzyl, Tosyl
C2 Amide CouplingIndole-2-carboxylic acid, R-NH₂, EDC, HOBtCarboxamides with diverse R-groups
C3 Cross-CouplingR-B(OH)₂ (Suzuki) or R-C≡CH (Sonogashira), Pd catalystAryl, Alkynyl, Heteroaryl
C4, C6, C7 Electrophilic Aromatic Substitutione.g., NBS, NCS for halogenationBromo, Chloro

Exploration of Substituent Effects on Reactivity and Theoretical Interactions

The electronic nature of the this compound scaffold is significantly influenced by the interplay between the electron-rich pyrrole (B145914) ring and the two electron-withdrawing halogen substituents. Further substitution allows for the fine-tuning of these properties. Computational methods like Density Functional Theory (DFT) are instrumental in predicting these effects. rsc.orgresearchgate.net

The introduction of substituents alters the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. emerginginvestigators.org

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., -OH, -OR, -NH₂) would raise the HOMO and LUMO energy levels, increasing the electron density of the indole ring system. This would enhance its reactivity towards electrophiles. libretexts.org

Quantum chemical calculations can model these effects precisely, providing insights into how different substituents modulate the electrostatic potential surface and non-covalent interaction capabilities, such as π-π stacking. semanticscholar.orgmdpi.comdntb.gov.ua Halogenation, for example, has been shown to influence the stability of π-π stacking interactions in indole dimers, a key interaction in many biological contexts. semanticscholar.orgdntb.gov.ua

The following table summarizes the predicted impact of substituents at the C6 or C7 positions of the this compound core.

Substituent TypeExamplePredicted Effect on HOMO/LUMOPredicted Effect on ReactivityPredicted Spectroscopic Shift
Electron-Donating (EDG) -OCH₃, -NH₂Raise energy levelsIncreased reactivity toward electrophilesHypsochromic (Blue) Shift
Electron-Withdrawing (EWG) -NO₂, -CNLower energy levelsDecreased reactivity toward electrophilesBathochromic (Red) Shift

Synthesis of Isosteric and Bioisosteric Analogues (for theoretical SAR)

A prominent bioisostere for the indole nucleus is the 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold. nih.gov This system replaces the C7-H group of the indole with a nitrogen atom, which alters the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule. The synthesis of a 5-chloro-7-azaindole has been reported and provides a template for how a 3,5-dihalo-7-azaindole analogue could be prepared. google.com Such a synthesis might involve the chlorination and fluorination of a 7-azaindole precursor, followed by functionalization at the C3 position.

Other potential isosteres include:

Thienopyrroles: Replacing the benzene ring with a thiophene (B33073) ring.

Furopyridines: These have been investigated as effective bioisosteres for indole-based compounds.

Benzofurans and Benzothiophenes: Replacing the indole nitrogen with an oxygen or sulfur atom, respectively, which fundamentally changes the hydrogen-bonding properties of the core structure.

Impact of Halogen Position and Type on Electronic Properties and Reactivity

In this compound, both halogens are deactivating. However, their specific properties—electronegativity, size, and polarizability—lead to distinct contributions.

Halogen PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Pauling Electronegativity 3.983.162.962.66
Covalent Radius (pm) 72100114133
van der Waals Radius (pm) 135180195215
Polarizability (ų) 0.562.183.054.7

Data sourced from multiple chemistry resources. libretexts.org

Positional Isomerism: Swapping the positions to create "5-chloro-3-fluoro-1H-indole" would significantly alter the molecule's reactivity. The C3 position of indole is the most electron-rich and highly reactive towards electrophiles. Placing the more electronegative fluorine atom at C3 would more strongly deactivate this position compared to chlorine. Conversely, the electronic influence of the halogen at the C5 position is modulated through the entire aromatic system. These positional changes would lead to different HOMO-LUMO energy gaps and distinct patterns of chemical reactivity. nih.govnih.gov

Changing Halogen Type: Replacing chlorine or fluorine with bromine or iodine would introduce further variations. The larger, more polarizable halogens (Br, I) have weaker inductive effects but can participate in different non-covalent interactions, such as halogen bonding. This would systematically alter the electronic and steric properties of the indole scaffold, providing a valuable set of probes for mechanistic studies.

Development of Libraries for High-Throughput Screening (for academic mechanistic probes)

To explore the chemical and biological potential of the this compound scaffold on a large scale, compound libraries can be generated for high-throughput screening (HTS). nih.gov For academic research focused on mechanistic probes, Diversity-Oriented Synthesis (DOS) is a particularly powerful strategy. nih.govcam.ac.uk DOS aims to create collections of structurally diverse and complex molecules from a common starting material, thereby exploring a wide range of chemical space. acs.orgrsc.org

A DOS strategy starting with this compound could proceed as follows:

Scaffold Preparation: Synthesize a multi-gram quantity of the core this compound.

Parallel Derivatization: In a parallel synthesis format, subject the core scaffold to a variety of the reactions outlined in section 7.1. For example:

N1 Alkylation: A library of diverse alkyl, benzyl, and aryl groups could be installed on the indole nitrogen.

C2 Functionalization: If using a this compound-2-carboxylic acid precursor, coupling with a library of hundreds of commercially available amines would generate a large collection of carboxamides. nih.gov

C3 Cross-Coupling: A matrix of Suzuki and Sonogashira coupling reactions with different boronic acids and alkynes could replace the chloro group, introducing significant structural diversity at the C3 position.

Complexity-Generating Reactions: The initially derivatized compounds can be subjected to further reactions, such as intramolecular cyclizations, to generate more complex, polycyclic indole-fused scaffolds. acs.org This builds skeletal diversity, a key goal of DOS. nih.govcam.ac.uk

The resulting library of compounds, each with a unique substitution pattern based on the this compound core, can then be used in HTS campaigns. These screens are not necessarily for drug discovery but can serve as academic tools to identify probes that modulate specific biochemical pathways or cellular processes, providing valuable insights into biological mechanisms.

Conclusion and Future Research Directions on 3 Chloro 5 Fluoro 1h Indole

Summary of Key Academic Findings and Contributions

The indole (B1671886) nucleus is a privileged scaffold in drug discovery, renowned for its ability to mimic protein structures and interact with various biological targets. nih.gov Research has consistently demonstrated that the introduction of halogen atoms, such as chlorine and fluorine, can significantly enhance the therapeutic potential of indole derivatives. nih.gov Halogenation can modulate factors like metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov

While specific academic literature on 3-chloro-5-fluoro-1H-indole is not extensively available in the public domain, the broader family of halogenated indoles has been the subject of numerous studies. Key contributions in this area include:

Anticancer Agents: Many indole derivatives have been investigated for their potent anticancer activities. mdpi.com The presence of a chloro group, for instance, has been associated with enhanced inhibitory activity against crucial cancer-related pathways like EGFR/BRAF. mdpi.com

Antimicrobial Properties: Halogenated indoles have shown promise as antimicrobial agents. nih.gov For example, certain chlorine-containing indole-imidazole derivatives have exhibited antifungal and potent antibacterial properties. nih.gov

Synthetic Methodology: A significant body of research has been dedicated to developing efficient synthetic routes to functionalized indoles. These methods are crucial for accessing novel derivatives for biological screening. openmedicinalchemistryjournal.comrsc.org

The academic contributions to the field of halogenated indoles underscore the importance of this class of compounds in the ongoing quest for new therapeutic agents.

Identification of Current Research Gaps and Challenges

Despite the progress in indole chemistry, several research gaps and challenges persist. One of the most significant is the lack of publicly available research specifically on this compound. This indicates that the compound may be a novel research chemical or part of proprietary drug discovery programs.

More broadly, challenges in the field of indole chemistry include:

Site-Selective Functionalization: A long-standing challenge is the selective modification of specific positions on the indole ring. nih.gov Functionalizing the benzene (B151609) core (positions C4 to C7) is considerably more difficult than modifying the C2 or C3 positions. nih.gov

Sustainable Synthesis: While many synthetic methods exist, there is a continuous need for greener, more sustainable, and cost-effective approaches to indole synthesis. openmedicinalchemistryjournal.comrug.nl

Understanding Structure-Activity Relationships (SAR): For many indole derivatives, a detailed understanding of the relationship between their structure and biological activity is still evolving. nih.gov Comprehensive SAR studies are needed to guide the rational design of more potent and selective compounds. nih.gov

Addressing these gaps will be crucial for unlocking the full therapeutic potential of novel indole derivatives.

Emerging Research Avenues and Methodological Advancements

The field of indole chemistry is continually evolving, with several exciting research avenues and methodological advancements emerging:

C-H Bond Activation/Functionalization: This has become a powerful strategy for the direct and selective modification of the indole core, offering more efficient and atom-economical synthetic routes. nih.govthieme-connect.comresearchgate.net Recent advances have enabled the functionalization of previously difficult-to-access positions on the indole's benzene ring. nih.gov

Green Chemistry Approaches: There is a growing emphasis on the use of environmentally friendly solvents, such as water, and sustainable methodologies in indole synthesis. openmedicinalchemistryjournal.comnih.gov This includes the use of ionic liquids and microwave-assisted synthesis. openmedicinalchemistryjournal.com

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex indole-based scaffolds from simple starting materials in a single step. nih.govnih.gov This approach is highly valuable for generating diverse libraries of compounds for drug discovery. nih.gov

Copper-Catalyzed Reactions: Recent breakthroughs in copper-catalyzed reactions have provided cost-effective and scalable methods for the selective functionalization of indoles, which is particularly valuable for pharmaceutical development. bioengineer.orgnews-medical.net

These advancements are expanding the toolbox available to chemists, enabling the synthesis of increasingly complex and diverse indole derivatives for a wide range of applications.

Potential for Interdisciplinary Collaborations in Indole Chemistry

The multifaceted nature of indole chemistry creates numerous opportunities for interdisciplinary collaborations that can accelerate discovery and innovation:

Chemistry and Biology: Close collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new indole-based therapeutic agents. This synergy is critical for understanding mechanisms of action and advancing promising compounds through the drug discovery pipeline. nih.gov

Computational Chemistry: Theoretical modeling and computational studies can provide deep insights into reaction mechanisms and help predict the biological activity and pharmacokinetic properties of novel indole derivatives. bioengineer.org This can guide experimental work and streamline the design process.

Materials Science: The unique electronic and photophysical properties of the indole scaffold make it an attractive building block for advanced materials, including organic light-emitting diodes (OLEDs). rug.nl Collaboration with materials scientists can lead to the development of novel functional materials.

AI and Big Data: The integration of artificial intelligence and big data analysis can help in predicting the therapeutic potential of new compounds and personalizing treatments. baylor.edu For instance, AI can be used to analyze the complex interplay between diet, the microbiome, and indole-derived metabolites in the context of diseases like cancer. baylor.edu

Such interdisciplinary efforts are vital for tackling complex scientific challenges and translating fundamental research in indole chemistry into real-world applications that benefit society.

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